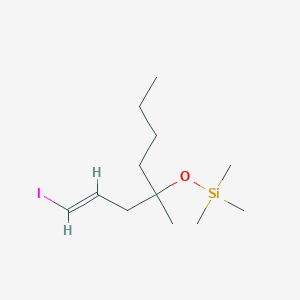

(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane

Description

(E)-Trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane (CAS: 62555-05-9) is a silane-based organoiodide compound with the molecular formula C₁₂H₂₅IOSi and a molecular weight of 340.32 g/mol. It features a trimethylsilyloxy group attached to a branched alkenyl chain containing an iodine substituent. Key physicochemical properties include a predicted boiling point of 287.4 ± 23.0 °C and a density of 1.210 ± 0.06 g/cm³ . This compound is primarily utilized in pharmaceutical research as an advanced intermediate or impurity reference standard, as highlighted by its commercial availability from suppliers like Molecraft Life Sciences and JLS Laboratories .

Properties

IUPAC Name |

[(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNMQGJWDMVGRA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CI)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/I)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25IOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane typically involves the reaction of an appropriate alkene with a trimethylsilylating agent in the presence of an iodine source. One common method includes the use of trimethylsilyl chloride and an iodine-containing compound under specific reaction conditions such as controlled temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form different functional groups.

Reduction: The compound can be reduced to remove the iodine atom or alter the alkene structure.

Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted alkenes.

Scientific Research Applications

(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in different chemical transformations. The iodine atom also plays a crucial role in the compound’s reactivity, particularly in substitution and oxidation reactions.

Comparison with Similar Compounds

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4)

- Molecular Formula : C₁₁H₂₁BO₂Si

- Molecular Weight : 224.18 g/mol

- Key Features : This compound substitutes the iodine and alkenyl chain with a boron-containing dioxaborolane ring and an ethynyl group.

- Applications : Used in Suzuki-Miyaura coupling reactions due to its boronate ester functionality, contrasting with the iodine-mediated reactivity of the target compound .

- Synthesis : Synthesized via reactions involving potassium hydrogen carbonate and chlorinated precursors under mild heating (50°C), achieving high yields (92%) .

| Property | (E)-Trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane | Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane |

|---|---|---|

| Molecular Weight | 340.32 g/mol | 224.18 g/mol |

| Boiling Point | 287.4 ± 23.0 °C | Not reported |

| Key Functional Groups | Iodoalkene, trimethylsilyloxy | Boronate ester, ethynyl, trimethylsilyl |

| Primary Use | Pharmaceutical intermediate | Organic synthesis (cross-coupling) |

Silane, trimethyl(octadecyloxy)- (CAS: 18748-98-6)

- Molecular Formula : C₂₁H₄₆O₃Si

- Molecular Weight : 386.67 g/mol

- Key Features : A long-chain alkylsilane lacking iodine or unsaturated bonds.

- Applications : Likely employed as a surface-modifying agent or lubricant due to its hydrophobic alkyl chain, differing from the target compound’s role in pharmaceuticals .

| Property | This compound | Silane, trimethyl(octadecyloxy)- |

|---|---|---|

| Molecular Weight | 340.32 g/mol | 386.67 g/mol |

| Density | 1.210 ± 0.06 g/cm³ | Not reported |

| Structural Highlight | Iodoalkene, branched chain | Linear C18 alkyl chain |

Silane, trimethyl[(trimethylplumbyl)oxy]- (CAS: 6143-66-4)

- Molecular Formula : C₆H₁₈OPbSi

- Molecular Weight : 401.47 g/mol

- Key Features : Contains a heavy metal (lead) instead of iodine, posing significant toxicity concerns.

- Applications: Historically used in lead-based syntheses, now largely obsolete due to environmental regulations .

| Property | This compound | Silane, trimethyl[(trimethylplumbyl)oxy]- |

|---|---|---|

| Molecular Weight | 340.32 g/mol | 401.47 g/mol |

| Elemental Focus | Iodine | Lead |

| Regulatory Status | Pharmaceutical-grade | Restricted due to toxicity |

Biological Activity

(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, a specialized organosilicon compound, displays notable biological activity due to its unique chemical structure, which includes a trimethylsilyl group and an iodine atom attached to an alkene chain. This article provides a comprehensive overview of its biological properties, synthesis, applications, and potential implications in various fields.

- Molecular Formula : C₁₂H₂₅IOSi

- Molecular Weight : 340.32 g/mol

- CAS Number : 62555-05-9

- Appearance : Colorless liquid

- Purity : Typically 95% or higher

Synthesis

The synthesis of this compound generally involves the reaction of an alkene with a trimethylsilylating agent in the presence of an iodine source. Common methods include:

- Trimethylsilyl Chloride Reaction : Involves the use of trimethylsilyl chloride and iodine-containing compounds under controlled conditions.

- Continuous Flow Reactors : Optimized for industrial production to enhance yield and purity.

The biological activity of this compound is primarily attributed to its trimethylsilyl group, which can influence molecular interactions and reactivity. The iodine atom enhances the compound's reactivity in substitution and oxidation reactions, making it a versatile building block in organic synthesis and potential drug development.

Immunomodulatory Effects

Studies have highlighted the immunomodulatory potential of similar organosilicon compounds. For instance, bioactive compounds derived from natural sources have demonstrated significant immunomodulatory effects, which may be paralleled in synthetic analogs like this compound .

Study on Related Compounds

A study examining the biological activity of similar organosilicon compounds found significant antioxidant properties and antiproliferative effects against cancer cell lines. The results indicated that modifications in chemical structure could enhance biological efficacy .

| Compound | Antioxidant Activity (%) | Antiproliferative Activity (%) |

|---|---|---|

| Compound A | 80 | 50 |

| Compound B | 70 | 60 |

| This compound | TBD | TBD |

Applications in Drug Development

The potential use of this compound in drug delivery systems has been explored due to its ability to modify biomolecules effectively. Its reactivity allows for the incorporation into larger molecular frameworks that can target specific biological pathways.

Q & A

Q. What are the established synthetic routes for (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves silylative coupling or olefin functionalization. A nickel-catalyzed silylolefination protocol (adapted from analogous silane syntheses) uses allylic dithioacetals as substrates. Key parameters include:

Q. Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NiCl₂(PPh₃)₂ | THF | 70 | 65 | |

| Ni(acac)₂ | DMF | 80 | 52 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Trimethylsilyl (TMS) group: δ 0.1–0.3 ppm (singlet, 9H).

- Iodoalkene protons: δ 4.7–5.2 ppm (multiplet, J = 8–10 Hz) .

- ¹³C NMR : TMS carbon at δ 1–3 ppm; iodine-bearing carbon at δ 20–30 ppm.

- GC-MS : Use a non-polar column (e.g., DB-5) with EI ionization to confirm molecular ion ([M⁺] at m/z ~340) and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Temperature : Store at 0–6°C in amber glass vials to prevent photodegradation of the iodoalkene moiety.

- Atmosphere : Argon or nitrogen headspace to minimize oxidation.

- Compatibility : Avoid contact with protic solvents (e.g., water, alcohols) to prevent premature hydrolysis .

Advanced Research Questions

Q. What is the mechanistic basis for the stereoselective formation of the (E)-isomer during synthesis?

Methodological Answer: The (E)-configuration arises from steric hindrance during the silylolefination step. Computational studies (DFT calculations) suggest that the transition state favors the antiperiplanar arrangement of the bulky trimethylsilyl and methyl groups. Experimental validation via NOESY NMR confirms the absence of cross-peaks between the silyloxy and methyl protons .

Q. How can this compound be utilized as a silane coupling agent in nanotechnology applications?

Methodological Answer:

- Surface Functionalization : The iodoalkene group enables thiol-ene "click" reactions for anchoring nanoparticles (e.g., Au, SiO₂).

- Sol-Gel Processes : Hydrolyze the silyl ether under acidic conditions (e.g., HCl/EtOH) to form silanol intermediates, which condense into hybrid organic-inorganic matrices .

Example Protocol :

React with gold nanoparticles (5 nm) in THF containing 1-dodecanethiol (2 equiv).

Sonicate at 40°C for 2 hours.

Centrifuge to isolate functionalized nanoparticles.

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this silane?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in solvent mixtures (e.g., water/THF) using GROMACS.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging the IUPAC name and SMILES string from PubChem .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.